Natural Abundance Deficit: Elliptinine Yield vs. Co-occurring Alkaloids in Ochrosia elliptica Leaf Tissue
In the foundational isolation study of Ochrosia elliptica leaves (67 lb wet weight, twelve runs), isoreserpiline was the dominant alkaloid at 0.28% yield, while elliptinine was the most elusive of the four alkaloids, isolated at only trace to 0.027% yield [1]. In a subsequent callus culture study, elliptinine was obtained in merely 2 mg as reference standard, compared to 25 mg ellipticine, 23 mg 9-methoxyellipticine, and 20 mg isoreserpiline [2]. This establishes a ≥10-fold abundance deficit for elliptinine relative to its co-isolated analogs.
| Evidence Dimension | Natural isolation yield (% dry weight / absolute mass from comparable extraction) |
|---|---|
| Target Compound Data | Elliptinine: 0.027% yield (optimal procedure B); 2 mg from callus culture reference standard preparation |
| Comparator Or Baseline | Isoreserpiline: 0.28% yield (procedure A); Ellipticine: 25 mg; 9-Methoxyellipticine: 23 mg; Isoreserpiline: 20 mg (callus culture) |
| Quantified Difference | ≥10-fold lower abundance than isoreserpiline; ~12.5-fold less isolated mass than ellipticine in callus culture standard preparation |
| Conditions | Ochrosia elliptica Labill. leaf extraction (1958 isolation); Ochrosia elliptica callus cultures on B5 medium (1984 study) |
Why This Matters
This extreme scarcity directly dictates procurement feasibility, supply chain complexity, and cost: end-users requiring authenticated reference-grade elliptinine face fundamentally different sourcing economics compared to ellipticine or methoxyellipticine, justifying a rigor in vendor selection that exceeds typical catalog purchasing.
- [1] Goodwin, S., Smith, A. F., & Horning, E. C. (1959). Alkaloids of Ochrosia elliptica Labill. Journal of the American Chemical Society, 81(8), 1903–1908. View Source
- [2] Kouadio, K., Chenieux, J. C., Rideau, M., & Viel, C. (1984). Antitumor Alkaloids in Callus Cultures of Ochrosia elliptica. Journal of Natural Products, 47(5), 872–874. View Source
